Orlistat L-Methionine
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Description
Orlistat L-Methionine is chemically (S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl formyl-L-methioninate . It is used with a reduced-calorie diet and regular exercise to help with weight loss in people with overweight or obesity .
Molecular Structure Analysis
The molecular formula of Orlistat L-Methionine is C28H51NO5S . The chemical name is (S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl formyl-L-methioninate .Chemical Reactions Analysis
Orlistat is a chemically synthesized hydrogenated derivative of lipstatin, a natural product of Streptomyces toxytrycini . It inhibits digestion by gastric and pancreatic lipases by competitively binding to their active sites, thus reducing intraluminal hydrolysis of triglycerides and absorption of dietary fat by approximately 30% .Physical And Chemical Properties Analysis
Orlistat L-Methionine has a molecular weight of 513.8 . The crystallized complex had better solubility in water (100 to 1000 mL per 1.0 g) compared to the synthesized analog, which was practically insoluble (more than 10,000 mL per 1.0 g) .Future Directions
Orlistat is used to aid in weight loss, or to help reduce the risk of regaining weight already lost . This medicine must be used together with a reduced-calorie diet and increased physical activity . It is for use only in adults that are overweight or obese . The Alli brand is available without a prescription .
properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO5S/c1-4-6-8-10-11-12-13-14-15-17-23(33-28(32)25(29-22-30)19-20-35-3)21-26-24(27(31)34-26)18-16-9-7-5-2/h22-26H,4-21H2,1-3H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLRPRIZKCSFS-CQJMVLFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCSC)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CCSC)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858259 |
Source
|
Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orlistat L-Methionine | |
CAS RN |
1356354-38-5 |
Source
|
Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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